molecular formula C8H5N3O2 B1386408 1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 1156405-18-3

1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B1386408
CAS No.: 1156405-18-3
M. Wt: 175.14 g/mol
InChI Key: CUMGABGNMQXFTM-UHFFFAOYSA-N
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Description

1-(Pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Biochemical Analysis

Biochemical Properties

1-(Pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclic GMP-AMP synthase (cGAS), which is involved in the innate immune response . By binding to the active site of cGAS, this compound can modulate the production of cyclic GMP-AMP (cGAMP), thereby influencing downstream signaling pathways. Additionally, this compound can interact with other biomolecules, such as kinases, which play a role in cell signaling and regulation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, including the WNT/planar cell polarity (PCP) pathway, which is crucial for cell polarity and directional movement . By modulating these pathways, this compound can affect gene expression and cellular metabolism. For instance, it can alter the expression of genes involved in inflammatory responses, thereby impacting cell function and health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, such as cGAS, inhibiting their activity and altering the production of signaling molecules like cGAMP . Additionally, it can interact with kinases, leading to the inhibition or activation of these enzymes and subsequent changes in cell signaling pathways . These interactions can result in changes in gene expression, ultimately affecting cellular function and health.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on enzymes like cGAS over extended periods . Its degradation products and their potential effects on cellular function are still under investigation. Long-term studies have indicated that continuous exposure to this compound can lead to sustained changes in cell signaling and gene expression, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit target enzymes and modulate cell signaling pathways without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxic effects, emphasizing the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in nucleotide synthesis and degradation, thereby affecting the levels of key metabolites like cGAMP . Additionally, it can modulate the activity of kinases and other enzymes involved in cell signaling, further impacting metabolic pathways and cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through transporter proteins and distributed to various cellular compartments, where it exerts its effects . Its localization and accumulation within cells can influence its activity and function, with higher concentrations in specific compartments leading to more pronounced effects on cell signaling and metabolism.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been observed to localize to the cytoplasm and nucleus, where it interacts with enzymes and other biomolecules . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione can be achieved through several methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods involve the formation of the pyrrole and pyrazine rings under specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1-(Pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione include other nitrogen-containing heterocycles, such as:

Uniqueness

This compound is unique due to its specific combination of pyrrole and pyrazine rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of biological activities make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

1-pyrazin-2-ylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c12-7-1-2-8(13)11(7)6-5-9-3-4-10-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMGABGNMQXFTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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